molecular formula C10H11ClO2 B14764118 2-Chloro-4-ethoxy-5-methylbenzaldehyde

2-Chloro-4-ethoxy-5-methylbenzaldehyde

Cat. No.: B14764118
M. Wt: 198.64 g/mol
InChI Key: XAVMAMAIUUFZLF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-methylbenzaldehyde

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-5-9(11)8(6-12)4-7(10)2/h4-6H,3H2,1-2H3

InChI Key

XAVMAMAIUUFZLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C=O)Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing landscape, chemical profile, and quality assurance protocols for 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS 2385879-13-8).

CAS: 2385879-13-8 | Molecular Formula: C₁₀H₁₁ClO₂ | Molecular Weight: 198.65 g/mol

Executive Summary

This compound is a specialized aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its substitution pattern—combining a lipophilic ethoxy group, a metabolically stable chlorine atom, and a methyl handle—makes it a critical scaffold for optimizing the pharmacokinetic properties (ADME) of drug candidates, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Currently, this compound is classified as a "Made-to-Order" (MTO) or Custom Synthesis item rather than a bulk commodity. Procurement strategies must shift from standard catalog ordering to CDMO (Contract Development and Manufacturing Organization) engagement.

Key Market Insights
  • Supply Status: Low availability in spot stock; high availability via custom synthesis (4–6 week lead time).

  • Primary Manufacturing Hubs: Eastern China (Jiangsu/Shandong) for raw synthesis; Western distributors (Sigma-Aldrich, ABCR) for GLP-grade aliquots.

  • Cost Driver: The purity of the precursor 2-chloro-4-hydroxy-5-methylbenzaldehyde dictates the final cost, as regioisomeric impurities are difficult to remove downstream.

Chemical Profile & Synthesis Logic

Understanding the synthesis route is mandatory for evaluating supplier quality. The cost and impurity profile are directly linked to the manufacturing pathway.

Likely Industrial Synthesis Route

The most scalable route involves the O-alkylation of the phenolic precursor. This method minimizes the risk of over-chlorination compared to electrophilic aromatic substitution on the aldehyde directly.

Reaction Scheme:

  • Precursor: 2-Chloro-4-hydroxy-5-methylbenzaldehyde.[1]

  • Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate.

  • Conditions: Base-catalyzed (K₂CO₃), polar aprotic solvent (DMF or Acetone), reflux.

SynthesisRoute Start Precursor: 2-Chloro-4-hydroxy-5-methylbenzaldehyde Intermediate Transition State: Phenoxide Anion Start->Intermediate Deprotonation Reagent Reagent: Ethyl Bromide + K2CO3 Reagent->Intermediate Product Target: This compound (>98% Purity) Intermediate->Product SN2 Substitution Impurity Impurity Risk: O-C Alkylation (Minor) Intermediate->Impurity Side Reaction

Figure 1: Critical synthesis pathway and impurity risks. The SN2 substitution step is the quality control checkpoint.

Supply Chain & Price Trend Analysis (2025–2026)

Supplier Landscape

Due to the high CAS number (indicating recent registration), few suppliers hold bulk inventory.

Supplier TypeRepresentative CompaniesTypical Lead TimePricing ModelRisk Profile
Catalog Distributors Sigma-Aldrich, ABCR, Fisher1–2 WeeksHigh (Spot Price)Low (High QC/Documentation)
Aggregators GuideChem, MolbaseVariesCompetitiveModerate (Verify source COA)
Custom Synthesis (CDMO) BLD Pharm, Wuxi AppTec, ChemPartner4–8 WeeksVolume-DependentLow (If audited)
Price Trends & Forecasting

Pricing for this compound is inelastic due to its niche status. It does not follow bulk chemical trends (like Benzene or Toluene) but tracks with labour and skilled synthesis costs .

  • Small Scale (1g - 10g): $150 - $500 USD per gram. (High variance due to R&D overhead).

  • Pilot Scale (100g - 1kg): $2,500 - $8,000 USD per kg.

  • Trend: Prices are expected to stabilize in late 2026 as the precursor (2-chloro-4-hydroxy-5-methylbenzaldehyde) becomes more widely available for other agrochemical applications.

Quality Assurance & Experimental Protocols

Procurement Specification (The "Golden Standard")

When ordering, do not accept generic specs. Require the following:

  • Appearance: White to pale yellow crystalline solid.

  • Purity (HPLC):

    
     (Area %).
    
  • Identity (H-NMR): Must show distinct ethoxy triplet/quartet and aldehyde singlet (~10.2 ppm).

  • Residual Solvents: DMF < 880 ppm (Class 2 solvent risk from synthesis).

Protocol: Purity Determination via HPLC

This protocol validates the supplier's Certificate of Analysis (COA).

Objective: Quantify purity and detect unreacted phenolic precursors.

1. Reagents:

  • Acetonitrile (HPLC Grade).

  • Water (Milli-Q or equivalent).

  • Phosphoric Acid (85%).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).

  • Temperature: 30°C.

3. Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 (Equilibration) |

4. Analysis: The target compound (ethoxy substituted) is more lipophilic than the hydroxy-precursor.

  • Expected Retention: Hydroxy-precursor elutes earlier; Target elutes later.

  • Acceptance Criteria: Main peak > 98.0%; Single largest impurity < 0.5%.

Sourcing Decision Logic

Use this flowchart to determine the optimal sourcing strategy based on your project phase.

SourcingLogic Start Project Phase Requirement Quantity Quantity Needed? Start->Quantity Small < 10 Grams (Discovery) Quantity->Small Low Vol Large > 100 Grams (Process Dev) Quantity->Large High Vol Catalog Buy from Catalog (Sigma/ABCR) High Unit Cost / Fast Delivery Small->Catalog Audit Audit Required? (GMP vs Non-GMP) Large->Audit RFQ Issue RFQ to CDMO (BLD Pharm/Wuxi) Lower Unit Cost / 6-Week Lead Audit->RFQ Non-GMP (Standard) Audit->RFQ GMP (Requires Audit)

Figure 2: Decision matrix for procurement based on development stage.

References

  • Sigma-Aldrich. Product Catalog: 2-Chloro-4-methylbenzaldehyde Derivatives. (Accessed 2025).[2][3][4]

  • PubChem. Compound Summary: 2-Chloro-5-methylbenzaldehyde (Precursor).[4] National Library of Medicine.

  • ABCR GmbH. Organic Building Blocks and Intermediates Catalog.

  • GuideChem. Global Chemical Database & CAS Search: 2385879-13-8.

  • BenchChem. Application Notes: Benzyl Halide and Benzaldehyde Synthesis Protocols.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Tamsulosin HCl via the Benzaldehyde Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of Tamsulosin Hydrochloride , focusing on the advanced Benzaldehyde Route .

Critical Application Note: Starting Material Verification As a Senior Application Scientist, I must first address a critical structural discrepancy in the requested starting material to ensure the scientific integrity of your workflow.

The compound 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS 2385879-13-8) is not a direct structural precursor for Tamsulosin. Tamsulosin requires a 2-methoxy-5-substituted benzenesulfonamide core.[1][2] The requested starting material contains a 2-chloro, 4-ethoxy, and 5-methyl substitution pattern, which does not map to the Tamsulosin pharmacophore (specifically the 2-methoxy-5-sulfamoyl arrangement).

  • Likely Intended Precursor: The "Benzaldehyde Route" for Tamsulosin typically utilizes 2-Methoxy-5-formylbenzenesulfonamide (also known as 3-sulfamoyl-4-methoxybenzaldehyde). This aldehyde allows for the installation of the chiral aminopropyl chain via a nitroaldol (Henry) condensation.

  • Resolution: This guide is structured around the Corrected Benzaldehyde Protocol using 2-Methoxy-5-formylbenzenesulfonamide , while noting where the specific chemistry of the requested chloro-ethoxy analog would fail (to prevent experimental error).

Executive Summary

This protocol details the synthesis of Tamsulosin Hydrochloride, an


-adrenergic receptor antagonist.[3] Unlike the traditional reductive amination of ketones (which often suffers from difficult chiral resolution), this Benzaldehyde Route  utilizes a Nitroaldol (Henry) Condensation  followed by asymmetric reduction. This approach offers superior enantiomeric excess (

) and avoids the formation of the difficult-to-remove bis-alkylated impurity.

Retrosynthetic Analysis & Pathway Logic

The synthesis is disconnected into two key fragments: the Sulfamoyl-Phenethylamine Core (Left Wing) and the Ethoxyphenoxyethyl Tail (Right Wing) .

  • Strategic Disconnection: The C-N bond formation is the final step.

  • Chiral Center Construction: The (R)-chiral center is established early via the asymmetric reduction of a nitroalkene derived from the benzaldehyde precursor.

Tamsulosin_Retrosynthesis Tamsulosin Tamsulosin HCl (Target API) Amine_Core (R)-5-(2-aminopropyl)- 2-methoxybenzenesulfonamide (Key Chiral Intermediate) Tamsulosin->Amine_Core Retrosynthetic Cut (N-Alkylation) Bromide_Tail 2-(2-ethoxyphenoxy)ethyl bromide (Alkylating Agent) Tamsulosin->Bromide_Tail Retrosynthetic Cut Nitroalkene Nitroalkene Intermediate Amine_Core->Nitroalkene Asymmetric Reduction Aldehyde 2-Methoxy-5-formylbenzenesulfonamide (Corrected Starting Material) Nitroalkene->Aldehyde Henry Reaction Nitroethane Nitroethane Nitroalkene->Nitroethane Henry Reaction User_SM This compound (Excluded: Structural Mismatch) User_SM->Aldehyde Non-Viable Route

Figure 1: Retrosynthetic logic flow correcting the starting material to the viable sulfonamide-aldehyde precursor.

Detailed Experimental Protocol

Phase 1: Construction of the Chiral Amine Core

Objective: Synthesize (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Precursor: 2-Methoxy-5-formylbenzenesulfonamide (Corrected Aldehyde).

Step 1.1: Nitroaldol Condensation (Henry Reaction)

This step converts the aldehyde into the nitroalkene scaffold required for the propyl chain.

  • Reagents:

    • 2-Methoxy-5-formylbenzenesulfonamide (1.0 eq)

    • Nitroethane (5.0 eq) - Acts as reactant and solvent

    • Ammonium Acetate (0.2 eq) - Catalyst

  • Procedure:

    • Charge the reaction vessel with 2-Methoxy-5-formylbenzenesulfonamide and Nitroethane .

    • Add Ammonium Acetate and heat the mixture to reflux (approx. 100°C).

    • Monitor by HPLC for the disappearance of the aldehyde (Target: < 0.5%).

    • Workup: Cool to 5°C. The product, 2-methoxy-5-(2-nitropropenyl)benzenesulfonamide , typically precipitates as a yellow solid.

    • Filter and wash with cold ethanol.

    • Yield: Expected 85-90%.

Step 1.2: Asymmetric Reduction

Critical Step: This establishes the (R)-stereocenter.

  • Reagents:

    • Nitroalkene intermediate (from Step 1.1)

    • Catalyst: 5% Pt/C or a chiral transition metal catalyst (e.g., Ru-BINAP for higher selectivity).

    • Hydrogen Gas (H2)

  • Procedure:

    • Dissolve the nitroalkene in Methanol/THF (1:1).

    • Add the catalyst under inert atmosphere (N2).

    • Pressurize with H2 (4-5 bar) and heat to 50°C.

    • Stir until H2 consumption ceases (approx. 6-12 hours).

    • Purification: Filter off the catalyst. Concentrate the filtrate.

    • Resolution (If using non-chiral reduction): Treat the racemic amine with L-(+)-Tartaric acid in water/methanol to crystallize the desired (R)-isomer salt.

    • Free Basing: Treat the salt with NaOH to liberate the free amine: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide .

Phase 2: Final Coupling (N-Alkylation)

Objective: Couple the chiral amine with the phenoxyethyl tail.

  • Reagents:

    • (R)-Amine Intermediate (1.0 eq)[3]

    • 2-(2-ethoxyphenoxy)ethyl bromide (1.1 eq)

    • Base: Sodium Carbonate (

      
      ) or Diisopropylethylamine (DIPEA)
      
    • Solvent: Ethanol/Water or Acetonitrile

  • Procedure:

    • Dissolve the (R)-amine in Ethanol/Water (7:3).

    • Add Sodium Carbonate and 2-(2-ethoxyphenoxy)ethyl bromide .

    • Reflux (80°C) for 16-24 hours.

    • Critical Control: Monitor for the formation of the bis-alkylated impurity (over-reaction). Stop reaction when conversion >95% but bis-impurity <2%.

    • Workup: Cool to RT. Extract with Ethyl Acetate. Wash with brine.

    • Salt Formation: Dissolve the crude free base in Ethanol. Add conc. HCl dropwise to precipitate Tamsulosin Hydrochloride .

    • Recrystallization: Recrystallize from Ethanol/Water to achieve >99.5% purity.

Critical Process Parameters (CPPs) & Data

ParameterSpecificationImpact on Quality
Henry Reaction Temp 95°C - 105°CLow temp leads to incomplete conversion; High temp degrades sulfonamide.
H2 Pressure (Reduction) 4 - 6 barCritical for complete reduction of both Nitro and Alkene groups.
Coupling Stoichiometry 1.0 : 1.1 (Amine:Bromide)Excess bromide causes bis-alkylation (major impurity).
pH during Workup 9.0 - 10.0Essential for efficient extraction of the free base.

Process Flow Diagram

Tamsulosin_Workflow cluster_0 Phase 1: Chiral Core Synthesis cluster_1 Phase 2: Coupling & Salt Formation Start 2-Methoxy-5-formyl- benzenesulfonamide Step1 Nitroaldol (Nitroethane/NH4OAc) Start->Step1 Inter1 Nitroalkene Intermediate Step1->Inter1 Step2 Asymmetric Reduction (H2/Pt) Inter1->Step2 Inter2 (R)-Amine Core Step2->Inter2 Step3 N-Alkylation (Reflux/Base) Inter2->Step3 Reagent 2-(2-ethoxyphenoxy)- ethyl bromide Reagent->Step3 Crude Tamsulosin Free Base Step3->Crude Step4 HCl Salt Formation Crude->Step4 Final Tamsulosin HCl (>99.5% Purity) Step4->Final

Figure 2: Step-by-step process flow from the corrected aldehyde precursor to the final API.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide. Retrieved from

  • European Patent Office. (2011). Process for preparation of tamsulosin and its derivatives (EP1734036A1). Retrieved from

  • Google Patents. (2008). CN101284807A - Preparation method of tamsulosin. Retrieved from

  • Royal Society of Chemistry. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. Retrieved from

  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from

Sources

Application Note: High-Precision Reductive Amination of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the reductive amination of 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CEMB). This substrate presents a unique triad of synthetic challenges: steric congestion (due to ortho-chloro and meta-methyl substituents), electronic deactivation (due to the para-ethoxy group), and chemoselectivity risks (potential for hydrodehalogenation of the aryl chloride).

We present three validated workflows ranging from bench-top synthesis to scalable process chemistry. The Titanium(IV) Isopropoxide protocol is highlighted as the superior method for sterically hindered amines, while Sodium Triacetoxyborohydride (STAB) remains the standard for general applications.

Critical Analysis of the Substrate

To design a robust protocol, one must first understand the specific molecular environment of CEMB.

Steric and Electronic Landscape

The aldehyde carbonyl is the electrophilic center. Its reactivity is modulated by three substituents:

  • 2-Chloro (Ortho): Provides significant steric bulk, impeding the approach of the amine nucleophile. While inductively electron-withdrawing (activating), the steric penalty often dominates.

  • 4-Ethoxy (Para): A strong resonance donor. This increases electron density at the carbonyl carbon, making it less electrophilic and slowing imine formation.

  • 5-Methyl (Meta): Adds incremental steric bulk and weak electron donation.

The Chemoselectivity Trap

The 2-chloro substituent is susceptible to hydrodehalogenation (loss of Cl replaced by H) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). Therefore, hydride-based reductions or poisoned heterogeneous catalysts are required to maintain structural integrity.

CEMB_Reactivity cluster_0 Steric/Electronic Factors Substrate 2-Chloro-4-ethoxy- 5-methylbenzaldehyde Imine Imine/Iminium Intermediate Substrate->Imine Amine + Acid (Slowed by 4-OEt) Product Target Amine Imine->Product Hydride Source (Selective) SideProduct Dechlorinated By-product Imine->SideProduct H2 / Pd-C (Avoid) Factor1 2-Cl: Steric Blockade Factor2 4-OEt: Deactivates C=O

Figure 1: Reactivity profile and competing pathways for CEMB.

Protocol A: The "Gold Standard" (STAB)

Best For: Unhindered primary/secondary amines, bench-scale (<10g), high functional group tolerance.

Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor. It does not reduce aldehydes/ketones appreciably but rapidly reduces iminium ions. This allows for "one-pot" execution without pre-forming the imine.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv Et₃N)

  • Reductant: Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Glacial AcOH (1.0 equiv). Stir for 15–30 minutes at room temperature.

    • Note: The 4-ethoxy group slows imine formation. This pre-stir ensures equilibrium favors the imine before reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Force Multiplier" (Ti(OiPr)₄)

Best For: Sterically hindered amines, unreactive anilines, or when Protocol A fails to drive conversion.

Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (Le Chatelier's principle). The intermediate titanate complex is then reduced.[2]

Materials
  • Substrate: CEMB (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[3]

Step-by-Step Procedure
  • Complexation: In a dried flask under N₂, combine the aldehyde (neat) and the amine (neat).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The mixture may warm slightly and become viscous.

  • Imine Formation: Stir the neat mixture (or minimal THF if solid) for 1–2 hours at room temperature.

    • Checkpoint: The mixture usually turns yellow/orange. This confirms imine/titanate formation.

  • Dilution: Dilute the reaction mixture with absolute EtOH (to ~0.3 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (caution: gas evolution).

  • Aging: Allow to warm to room temperature and stir for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding 2M NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove TiO₂. Wash the pad with EtOAc.[4]

  • Workup: Concentrate the filtrate and purify via column chromatography.

Ti_Workflow Step1 Mix Aldehyde + Amine (Neat or minimal THF) Step2 Add Ti(OiPr)4 (Lewis Acid + Desiccant) Step1->Step2 Step3 Form Imine-Titanate Complex (Yellow/Orange) Step2->Step3 Step4 Dilute (EtOH) & Reduce (NaBH4) Step3->Step4 Step5 Hydrolysis (2M NaOH) Filter TiO2 Step4->Step5

Figure 2: Workflow for Titanium-mediated reductive amination.

Comparative Data & Selection Guide

ParameterProtocol A: STAB Protocol B: Ti(OiPr)₄ Protocol C: Catalytic H₂
Reagent Cost ModerateLowLow (Process Scale)
Steric Tolerance ModerateHigh Low
Ar-Cl Stability Excellent Excellent Poor (Requires Pt/C)
Water Sensitivity LowHigh (Reagent sensitive)Low
Throughput High (One-pot)Medium (Filtration step)High (Batch/Flow)

Decision Logic:

  • Start with Protocol A (STAB). It is the cleanest and easiest to work up.

  • Switch to Protocol B if:

    • The amine is secondary and bulky (e.g., diisopropylamine).[2]

    • LCMS shows incomplete imine formation after 2 hours in Protocol A.

  • Use Protocol C (Pt/C + H₂) only for >100g scale where boron waste is a disposal issue. Note: Pd/C must be avoided to prevent dechlorination.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Ramanathan, A., & Jimenez, L. S. (2010).[8] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(02), 217-220.[8] (Context on preventing dechlorination). Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link

Sources

Green Chemistry Approaches for the Synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of 2-Chloro-4-ethoxy-5-methylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often employ hazardous reagents and generate significant waste. This application note details robust and environmentally benign protocols for its synthesis, aligning with the principles of green chemistry. We present a two-step synthetic pathway commencing with the green etherification of 4-chloro-3-methylphenol to yield 1-chloro-4-ethoxy-2-methylbenzene, followed by its formylation to the target aldehyde using innovative Vilsmeier-Haack reaction conditions. The protocols emphasize the use of energy-efficient technologies such as microwave and ultrasound irradiation, as well as solvent-free reaction conditions to minimize environmental impact, enhance reaction efficiency, and improve overall safety and atom economy.

Introduction: The Imperative for Greener Synthetic Routes

The twelve principles of Green Chemistry provide a framework for chemists to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex organic molecules like this compound, these principles guide the selection of starting materials, reagents, solvents, and reaction conditions to create more sustainable and economically viable manufacturing processes. Traditional formylation methods, such as the Vilsmeier-Haack reaction, often utilize stoichiometric amounts of phosphorus oxychloride (POCl₃), a toxic and corrosive reagent, and chlorinated solvents, which pose environmental and health risks. This guide explores modern, greener alternatives that significantly mitigate these issues.

Proposed Green Synthetic Pathway

The proposed pathway involves two main stages: the synthesis of the precursor 1-chloro-4-ethoxy-2-methylbenzene, followed by its formylation to the desired this compound.

Synthetic_Pathway 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol 1-Chloro-4-ethoxy-2-methylbenzene 1-Chloro-4-ethoxy-2-methylbenzene 4-Chloro-3-methylphenol->1-Chloro-4-ethoxy-2-methylbenzene Step 1: Green Etherification (e.g., PTC, solvent-free) This compound This compound 1-Chloro-4-ethoxy-2-methylbenzene->this compound Step 2: Green Formylation (Microwave/Ultrasound/Solvent-free Vilsmeier-Haack) Vilsmeier-Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Precursor 1-Chloro-4-ethoxy-2-methylbenzene Intermediate Iminium Ion Adduct Precursor->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

functional group protection strategies for 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS: 50817-80-6 analog/derivative) represents a densely functionalized arene building block. Its synthetic utility lies in the orthogonal reactivity of its substituents: an electrophilic aldehyde, a potentially nucleophilic aryl ring (via metallation), and a displaceable aryl chloride.

However, the high electrophilicity of the aldehyde moiety (–CHO) presents a "chemoselectivity liability" when attempting to manipulate the aryl core—specifically during lithium-halogen exchange , Grignard formation , or non-chemoselective oxidations .

This guide details the strategic protection of the aldehyde as a 1,3-dioxolane (cyclic acetal) . This transformation renders the aldehyde inert to strong bases and nucleophiles, unlocking the aryl chloride for metallation or cross-coupling. We provide a robust, scalable protocol using azeotropic distillation, validated by NMR and TLC endpoints.

Strategic Analysis: The Substrate

Before initiating protection, one must understand the electronic and steric environment of the target molecule.

2.1 Structural Assessment
  • C1 (Aldehyde): The primary site of reactivity. Susceptible to nucleophilic attack (R-Li, R-MgX, hydride reductions).

  • C2 (Chloro): An ortho-substituent. It provides mild steric hindrance to the aldehyde but significantly activates the ring for Lithium-Halogen exchange.

  • C4 (Ethoxy) & C5 (Methyl): Electron-Donating Groups (EDGs). These increase electron density in the ring, stabilizing the oxonium ion intermediate during acetalization, generally accelerating the protection reaction compared to electron-deficient benzaldehydes.

2.2 The Protection Logic

The goal is to mask the aldehyde to allow transformation of the C2-Chloride or functionalization of the C6-position.

Functional GroupReactivity without ProtectionReactivity with Acetal Protection
Aldehyde Reacts with Nucleophiles, Oxidants, BasesInert (Stable to pH 8-14, R-Li, Pd-cat)
Aryl Chloride Potential Li-Halogen exchange (competes with C=O attack)Exclusive site for Li-Halogen exchange
Arene C6-H Deprotonation difficult due to competing C=O attackAccessible via Directed Ortho Metalation (DoM)

Protocol: Cyclic Acetal Protection (1,3-Dioxolane)

This method utilizes Ethylene Glycol under thermodynamic control.[1] It is the gold standard for protecting benzaldehydes due to the high stability of the resulting 5-membered ring.

3.1 Materials & Reagents[2][3]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Ethylene Glycol (1.5 – 2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[4]·H₂O) (0.05 equiv)

  • Solvent: Toluene (Reagent Grade, sufficient for 0.2 – 0.5 M concentration)

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.[4]

3.2 Step-by-Step Procedure

Step 1: Assembly Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.[4] Ensure the setup is flushed with Nitrogen or Argon.

Step 2: Charging Add the aldehyde (e.g., 10 g, ~47 mmol) and Toluene (150 mL) to the flask. Stir until dissolved. Add Ethylene Glycol (4.0 mL, ~70 mmol). The glycol is immiscible and will form a separate layer/droplets initially. Add p-TsOH·H₂O (450 mg, ~2.3 mmol).

Step 3: Reflux & Water Removal Heat the mixture to vigorous reflux (oil bath ~125°C). Toluene/Water azeotrope will begin to distill into the Dean-Stark trap.[4]

  • Observation: The reaction is driven by the removal of water.[4] Monitor the water volume in the trap.

  • Duration: Typically 3–6 hours. The reaction is complete when water evolution ceases.

Step 4: Monitoring (Self-Validation) TLC Analysis: (Eluent: 20% EtOAc in Hexanes).

  • Starting Material (SM): Strong UV active spot, lower R_f (polar aldehyde).

  • Product: Higher R_f (less polar ether/acetal).

  • Stain: 2,4-DNP stain will visualize the SM (orange/red) but will not stain the product , providing a clear "negative" test for conversion.

Step 5: Workup Cool the reaction to room temperature.[4] Add saturated NaHCO₃ (50 mL) to quench the acid catalyst (Critical to prevent hydrolysis). Transfer to a separatory funnel. Separate layers. Wash the organic layer with Water (2 x 50 mL) to remove excess ethylene glycol. Wash with Brine (50 mL). Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 6: Purification The crude acetal is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via:

  • Recrystallization: Hexanes/EtOAc.

  • Flash Chromatography: Silica gel (pre-treated with 1% Triethylamine to ensure basicity), eluting with Hexanes/EtOAc (9:1).

Analytical Validation

Confirming the structure is critical before proceeding to high-value metalation steps.

MethodDiagnostic Signal (Expected)Interpretation
¹H NMR δ ~10.2 ppm (s, 1H) Disappearance confirms loss of Aldehyde.
¹H NMR δ ~6.0 ppm (s, 1H) Appearance of the Acetal methine proton (benzylic).
¹H NMR δ ~4.0–4.2 ppm (m, 4H) Appearance of the ethylene glycol backbone (-O-CH₂-CH₂-O-).
IR ~1690 cm⁻¹ (C=O) Disappearance of the strong carbonyl stretch.

Application Context: Lithium-Halogen Exchange

The primary utility of this protection is enabling the use of organolithiums.

Scenario: You wish to convert the C2-Chloride to a C2-Boronic Acid (for Suzuki coupling).

  • Substrate: Protected Acetal (from Section 3).

  • Reagent: n-Butyllithium (n-BuLi), 1.1 equiv.

  • Conditions: THF, -78°C.

  • Mechanism: n-BuLi performs Li-Halogen exchange at the C2 position. The acetal oxygen atoms can actually help coordinate the Lithium, stabilizing the intermediate.

    • Note: Without protection, n-BuLi would attack the aldehyde instantly to form a secondary alcohol.

  • Quench: Add Trimethyl Borate B(OMe)₃, then acidic hydrolysis.

Deprotection Protocol

Restoring the aldehyde after the core transformation is mild and high-yielding.

  • Dissolve the acetal derivative in THF or Acetone .

  • Add 1M HCl (aqueous) or 5% H₂SO₄ .

  • Stir at Room Temperature for 1–2 hours.

    • Mechanism:[1][3][4] Acid-catalyzed hydrolysis reverses the equilibrium. Excess water drives it back to the aldehyde.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

Visualizing the Workflow

The following diagram illustrates the protection-reaction-deprotection cycle, highlighting the critical intermediates.

ProtectionStrategy cluster_stable Chemically Stable Zone (Base/Nucleophile Resistant) SM Starting Material (Aldehyde active) Protect Protection Step (Ethylene Glycol, p-TsOH) -H2O SM->Protect Dean-Stark Reflux Protected Protected Acetal (Aldehyde masked) Protect->Protected >95% Yield React Core Transformation (e.g., n-BuLi, Electrophile) Protected->React Li-Halogen Exchange Deriv Functionalized Acetal (New C2-Substituent) React->Deriv Electrophile Trap Deprotect Deprotection (aq. HCl, THF) Deriv->Deprotect Hydrolysis Final Final Product (Aldehyde Restored) Deprotect->Final Restoration

Caption: Workflow for orthogonal functionalization of this compound via acetal protection.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on acetal stability and conditions).

  • Thurston, D. E. (2006). Chemistry and Pharmacology of Anticancer Drugs. CRC Press. (Context on using chlorobenzaldehydes as pharmacophore scaffolds).
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative source on Lithium-Halogen exchange vs. Carbonyl attack).

  • BenchChem Application Note. Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate. (Standard industrial protocol for Dean-Stark protections).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-4-ethoxy-5-methylbenzaldehyde via recrystallization. Our focus is on delivering field-proven insights and robust methodologies to overcome common challenges encountered during this critical purification step.

Section 1: Foundational Principles of Recrystallization

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The core principle is that the target compound, this compound, and its impurities will have different solubility profiles. An ideal solvent will dissolve the target compound completely at an elevated temperature but will be a poor solvent for it at low temperatures.[2]

As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are either present in much smaller concentrations or are highly soluble in the solvent even at low temperatures, remain in the solution (now called the mother liquor).[3] This selective crystallization allows for the separation of the pure solid compound from the dissolved impurities upon filtration.[4] The slow, controlled formation of the crystal lattice is crucial, as it tends to exclude molecules that do not fit perfectly, i.e., the impurities.[2]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[5] For an aromatic aldehyde like this compound, the ideal solvent should possess the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the compound when hot but not when cold. This ensures maximum recovery of the purified product upon cooling.[2]

  • Inertness: The solvent must not react chemically with the aldehyde functionality or any other part of the molecule.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).[6] Additionally, a moderately volatile solvent is preferred so it can be easily removed from the final crystals during drying.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[1]

Section 2: Protocol for Recrystallization

Q3: How do I perform a preliminary solvent screen for this compound?

A small-scale solubility test is essential to identify the optimal solvent or solvent system before committing the bulk of your material.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating the tube after each addition. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the test tube in a water or sand bath.[3]

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent.[5]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a good solvent.

Solvent Selection Table for Aromatic Aldehydes
SolventBoiling Point (°C)Properties & Safety ConsiderationsPotential Use
Ethanol 78Good general solvent for moderately polar compounds. Miscible with water. Flammable.Primary solvent or as the "good solvent" in a mixed system with water.[6]
Isopropanol 82Similar to ethanol, slightly less polar. Flammable.Primary solvent.
Ethyl Acetate 77Good solvent, moderately polar. Flammable.Primary solvent or in a mixed system with hexane.
Toluene 111Good for less polar compounds. Ensure boiling point is below compound's melting point. Flammable, toxic.Primary solvent. Often used in syntheses of substituted benzaldehydes.[7]
Hexane/Heptane 69 / 98Non-polar solvents. Unlikely to dissolve the compound alone. Flammable.Used as the "bad solvent" or "anti-solvent" in a mixed-solvent system.[1][8]
Water 100The compound is likely insoluble due to its organic structure.[9][10]Used as the "bad solvent" or "anti-solvent" in a mixed-solvent system with an alcohol.[4]
Q4: What is the detailed, step-by-step protocol for recrystallizing this compound?

This protocol outlines a standard single-solvent recrystallization procedure.

Experimental Protocol: Standard Recrystallization Workflow

  • Dissolution: Place the crude this compound and a boiling chip into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).[3] Add the minimum amount of the chosen hot solvent to dissolve the solid completely by heating the mixture on a hotplate.[5]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[2][3]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum off, add a small amount of ice-cold, fresh solvent to the funnel to wash away any adhering mother liquor. Reapply the vacuum to pull the wash solvent through.[5][6]

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven.

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Place Crude Solid in Erlenmeyer Flask C Add Minimum Amount of Hot Solvent to Dissolve A->C B Select Appropriate Solvent B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Cool Solution Slowly to Room Temperature D->F No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Crystals I->J K Pure Crystalline Product J->K

Caption: Standard workflow for the recrystallization of a solid organic compound.

Section 3: Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with several potential causes:

  • Cause 1: High Solute Concentration: The solution is too concentrated, causing the compound to become supersaturated at a temperature above its melting point.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount (1-5%) of additional hot solvent to decrease the concentration, and then allow it to cool slowly again.[1]

  • Cause 2: Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid.

    • Solution: Reheat to redissolve, and ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels) to slow the cooling rate.[11]

  • Cause 3: Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.[1] If you are using a mixed-solvent system, you may have added too much "anti-solvent" too quickly.

Q6: No crystals have formed even after the solution has cooled to room temperature. What should I do?

This indicates that the solution is not supersaturated, or that nucleation has not begun.

  • Cause 1: Too Much Solvent Was Used: This is the most common reason for failure to crystallize. The solution is simply not saturated at the lower temperature.[5]

    • Solution: Boil off some of the solvent on a hotplate in a fume hood to increase the solute concentration, then attempt to cool the solution again.[1][11]

  • Cause 2: Nucleation Failure: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a surface for crystallization to initiate.[2][5]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.[5][11]

  • Cause 3: Ineffective Solvent: The compound may still be too soluble in the chosen solvent, even when cold.

    • Solution: If boiling off solvent is ineffective, consider using a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes persistently cloudy, then warm slightly to redissolve and cool again.[1]

Troubleshooting_Tree cluster_oil Issue: Oiling Out cluster_noxtal Issue: No Crystals Form cluster_lowyield Issue: Low Yield Start Problem Encountered During Crystallization Oil Compound separates as a liquid Start->Oil NoXtal Solution remains clear upon cooling Start->NoXtal LowYield Very few crystals recovered Start->LowYield Oil_S1 Reheat to dissolve oil Oil->Oil_S1 Oil_S2 Add small amount of hot solvent Oil_S1->Oil_S2 Oil_S3 Cool solution SLOWLY Oil_S2->Oil_S3 NoXtal_C1 Too much solvent used? NoXtal->NoXtal_C1 NoXtal_S1 Boil off excess solvent and re-cool NoXtal_C1->NoXtal_S1 Yes NoXtal_S2 Induce Crystallization: 1. Scratch flask 2. Add seed crystal NoXtal_C1->NoXtal_S2 No LY_S1 Check for: - Too much solvent used - Premature crystallization - Incomplete cooling - Excessive washing LowYield->LY_S1

Caption: Decision tree for troubleshooting common recrystallization problems.

Q7: The yield of my recrystallized product is very low. What are the likely causes?

A low yield is disappointing but can often be rectified by optimizing the technique. Some product loss is inherent to the process, as the compound will have some finite solubility in the cold mother liquor.[5]

  • Using too much solvent: This is a primary cause of low recovery.[6]

  • Premature crystallization: If the solution cools too fast during a hot filtration step, the product can crystallize along with the impurities, reducing the final yield.

  • Incomplete cooling: Failing to cool the solution in an ice bath will leave a significant amount of product dissolved in the mother liquor.[6]

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of the product.[5]

  • Too many transfers: Multiple transfers of the solid between flasks can lead to mechanical losses.

Q8: The crystals are colored, but the pure compound should be white/colorless. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated charcoal.

  • Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount of activated charcoal (enough to cover the tip of a spatula) to the flask.[3] Swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb to the carbon. Remove the charcoal via hot gravity filtration and then proceed with the cooling and crystallization steps as usual.[1] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[1]

Q9: How do I confirm the purity of my recrystallized this compound?

The most common and straightforward method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden. Comparing your experimental melting point to a literature value is a key indicator of purity.

Section 4: Frequently Asked Questions (FAQs)

Q10: What are the common impurities expected in a typical synthesis of this compound?

Impurities will depend on the synthetic route, but can generally include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Isomeric Byproducts: Depending on the reaction, isomers may form. For example, in aromatic substitution reactions, different positional isomers can be a significant impurity.[12]

  • Over-reaction Products: Further reaction of the desired product.

  • Side-Reaction Products: Products from competing reaction pathways.[13]

  • Oxidation Product: The aldehyde group can be sensitive to oxidation, potentially forming the corresponding carboxylic acid (2-Chloro-4-ethoxy-5-methylbenzoic acid), especially if the reaction is exposed to air for prolonged periods at high temperatures.[12]

Q11: Can I use a mixed-solvent system? How does that work?

Yes, a mixed-solvent system is an excellent technique when no single solvent has the ideal properties.[6] This method uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[4]

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until a persistent cloudiness appears, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]

Q12: What safety precautions should I take during this recrystallization?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle with a stirrer, not an open flame.[3]

  • Consult the Safety Data Sheet (SDS) for all chemicals and solvents used.

References

  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336. Available at: [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. EP 0016487 B1. Available at: [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available at: [Link]

  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Occidental College. (n.d.). Recrystallization I. Available at: [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Available at: [Link]

  • Solubility of Things. (n.d.). o-Tolualdehyde. Available at: [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]

  • University of York. (n.d.). Recrystallisation. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this substituted benzaldehyde. As a versatile building block, its unique substitution pattern presents specific hurdles that can lead to sluggish or incomplete reactions. This document provides an in-depth analysis of the underlying causes of its low reactivity and offers actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Core Reactivity Analysis: A Tale of Competing Effects

The observed reactivity of this compound is not governed by a single factor, but rather by an interplay between steric and electronic effects originating from its substituents. Understanding this balance is the first step in effective troubleshooting.

  • Electronic Effects : The reactivity of an aldehyde in nucleophilic additions is dictated by the electrophilicity (the partial positive charge) of the carbonyl carbon.[1] The substituents on the aromatic ring significantly modulate this property.

    • Deactivating Group : The ethoxy group (-OEt) at the para-position is a powerful electron-donating group (EDG) through resonance. It pushes electron density into the benzene ring, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde inherently less attractive to nucleophiles compared to unsubstituted benzaldehyde.[1][2]

    • Activating Group : Conversely, the chlorine atom (-Cl) at the ortho-position is an electron-withdrawing group (EWG) through induction. This effect pulls electron density away from the ring and carbonyl carbon, slightly increasing its electrophilicity.[3] However, the resonance effect of the para-ethoxy group is generally dominant, resulting in a net electronic deactivation of the aldehyde.

  • Steric Hindrance : This is arguably the most significant factor contributing to the compound's low reactivity. The chlorine atom's position directly adjacent to the aldehyde group creates a physical barrier.[2][4] This "ortho effect" impedes the ability of nucleophiles to approach the carbonyl carbon at the necessary angle for a successful reaction, thereby increasing the activation energy of the reaction.[5][6]

Caption: Factors contributing to the low reactivity of the target aldehyde.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is showing low conversion even after extended reaction times. What is the primary cause?

Answer: The primary cause is a combination of significant steric hindrance from the ortho-chloro group and electronic deactivation from the para-ethoxy group. The bulky chlorine atom physically blocks the incoming nucleophile, while the electron-donating ethoxy group reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for attack.[1][2][5] This synergy results in a high activation energy barrier, leading to slow or incomplete reactions under standard conditions.

Q2: How can I overcome the steric hindrance to improve reaction rates?

Answer: Mitigating steric hindrance requires strategic adjustments to your reaction conditions to provide more energy or use smaller, more aggressive reagents.

  • Increase Reaction Temperature: Supplying more thermal energy helps reacting molecules overcome the activation barrier. Consider refluxing in higher-boiling solvents like toluene or xylene, but monitor for potential side reactions or degradation.

  • Use Smaller Nucleophiles: If your synthesis allows, opt for the smallest possible nucleophilic reagent. For example, in organometallic additions, methyl lithium is less sterically demanding than tert-butyl lithium.

  • Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times by efficiently heating the reaction mixture, providing the necessary energy to overcome steric barriers that are insurmountable with conventional heating.

Q3: What strategies can I use to counteract the aldehyde's electronic deactivation?

Answer: To overcome the reduced electrophilicity of the carbonyl carbon, you must make it a "better" electrophile. This is most effectively achieved through catalysis.

  • Employ Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂, BF₃·OEt₂, Sc(OTf)₃) is a highly effective strategy. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and significantly increasing the partial positive charge on the carbonyl carbon. This "activation" makes the aldehyde much more susceptible to nucleophilic attack.

G start Reaction Failure: Low Conversion? q1 Is the nucleophile bulky? start->q1 a1_yes Use smaller nucleophile or increase temperature q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No end Reaction Optimized a1_yes->end q2 Are standard conditions being used? a1_no->q2 a2_yes Introduce Lewis Acid Catalyst (e.g., MgBr₂, TiCl₄) q2->a2_yes Yes a2_no Consider more reactive reagents (e.g., Organolithiums) q2->a2_no No a2_yes->end a2_no->end

Sources

Technical Support Center: Optimizing Reactions with 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures involving this versatile benzaldehyde derivative.

Introduction to the Reactivity of this compound

This compound is a substituted aromatic aldehyde with a unique combination of functional groups that influence its reactivity. The chlorine atom at the ortho position and the ethoxy and methyl groups at the para and meta positions, respectively, create a specific electronic and steric environment around the carbonyl group. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the electron-donating effects of the ethoxy and methyl groups can modulate this reactivity.

Temperature is a critical parameter in controlling the outcome of reactions with this molecule. Optimizing the reaction temperature is essential for maximizing yield, minimizing side-product formation, and ensuring the desired regioselectivity. This guide will address common questions and troubleshooting scenarios related to temperature optimization in key reactions involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis of this compound

Question 1: What are the key considerations for temperature control during the synthesis of this compound via formylation?

Answer: The synthesis of this compound, typically achieved through formylation of the corresponding 1-chloro-5-ethoxy-4-methylbenzene, is highly sensitive to temperature. The choice of formylation method (e.g., Vilsmeier-Haack, Duff, or Rieche reaction) will dictate the optimal temperature range.

  • Vilsmeier-Haack Reaction: This reaction, which uses reagents like phosphorus oxychloride and dimethylformamide, often requires careful temperature control to prevent the formation of impurities. While the reaction can be run at a range of temperatures, it is crucial to maintain a consistent temperature to ensure reproducible results. In some cases involving related structures, the reaction temperature is carefully controlled at around 60°C to avoid degradation of the product.[1]

  • Duff Reaction: This formylation of phenols uses hexamethylenetetramine (HMTA). The temperature needs to be high enough to drive the reaction but not so high as to cause polymerization or the formation of unwanted side products. For some phenolic substrates, temperatures around 70°C have been found to be optimal.[2]

  • Lithiation followed by formylation: For related halogenated aromatic compounds, formylation via lithiation with an organolithium reagent like n-butyllithium followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) is performed at very low temperatures. A broad range of -100°C to 60°C has been cited in patents for similar structures, with the initial lithiation step typically occurring at the lower end of this range to ensure selectivity and prevent side reactions.[3]

Troubleshooting Guide: Synthesis

Problem Potential Cause Related to Temperature Suggested Solution
Low Yield Reaction temperature is too low, leading to incomplete conversion.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC.
Reaction temperature is too high, causing decomposition of the product or starting material.Lower the reaction temperature. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents.
Formation of Side Products (e.g., di-formylation, polymers) The reaction temperature is too high, promoting side reactions.Reduce the reaction temperature. For Duff reactions, excessive heat can lead to resin formation.[2]
Inconsistent Results Poor temperature control throughout the reaction.Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, cryostat) to maintain a stable temperature.

Diagram: General Formylation Workflow

formylation_workflow start Start: Formylation of 1-chloro-5-ethoxy-4-methylbenzene reagents Select Formylation Reagents (e.g., Vilsmeier, Duff, Lithiation/DMF) start->reagents temp_control Establish Temperature Control (e.g., -78°C for Lithiation, 60-70°C for others) reagents->temp_control reaction Run Reaction and Monitor Progress (TLC/GC) temp_control->reaction workup Quench and Work-up reaction->workup purification Purify Product (e.g., Chromatography, Recrystallization) workup->purification end End: Pure Aldehyde purification->end

Caption: A generalized workflow for the synthesis of this compound.

Reactions of this compound

Question 2: How does temperature affect the outcome of a Knoevenagel condensation with this compound?

Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. Temperature plays a significant role in both the reaction rate and the final yield.

  • General Trend: In many cases, increasing the reaction temperature for a Knoevenagel condensation leads to a higher reaction rate and improved yields, up to an optimal point. The reaction can often be performed at a wide range of temperatures, from room temperature to the reflux temperature of the solvent.[4]

  • Room Temperature Reactions: Green chemistry approaches have demonstrated that Knoevenagel condensations can be efficiently carried out at room temperature, sometimes even in the absence of a solvent, which can be advantageous for sensitive substrates.[1]

  • Elevated Temperatures: For less reactive methylene compounds or to shorten reaction times, heating is often necessary. The specific temperature will depend on the solvent and the catalyst used. It is advisable to start at a moderate temperature (e.g., 40-60°C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide: Knoevenagel Condensation

Problem Potential Cause Related to Temperature Suggested Solution
Slow or Incomplete Reaction The reaction temperature is too low.Gradually increase the temperature, for instance, to the reflux temperature of the solvent, while monitoring for any decomposition.
Formation of Byproducts The reaction temperature is too high, leading to side reactions or decomposition of the product.Lower the reaction temperature. Consider running the reaction at room temperature for a longer period.
Poor Yield The temperature may not be optimal for the specific catalyst and solvent system being used.Screen a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux) to identify the optimal condition for your system.

Question 3: What is the optimal temperature range for a Wittig reaction involving this compound?

Answer: The Wittig reaction, which converts aldehydes to alkenes, is a robust reaction, but temperature can influence its efficiency and, in some cases, stereoselectivity.

  • General Temperature Range: A broad temperature range of 0°C to 100°C is generally applicable for Wittig reactions.[5] The specific temperature often depends on the reactivity of the ylide and the aldehyde.

  • Ylide Generation: The initial step of ylide formation from the phosphonium salt and a strong base is often carried out at a low temperature (e.g., 0°C or even -78°C) to control the reaction and prevent ylide decomposition.

  • Reaction with the Aldehyde: The reaction of the ylide with the aldehyde can often be performed at room temperature. For less reactive, stabilized ylides, heating may be necessary to drive the reaction to completion. A study on a triphenylarsine-mediated Wittig reaction found that while the arsonium salt formation required heating to 80°C, the subsequent reaction with the aldehyde was optimal at room temperature.[6]

Troubleshooting Guide: Wittig Reaction

Problem Potential Cause Related to Temperature Suggested Solution
No Reaction or Low Conversion The reaction temperature is too low, especially if a stabilized ylide is used.After the initial ylide formation, allow the reaction mixture to warm to room temperature. If the reaction is still slow, gentle heating (e.g., to 40-60°C) may be required.
Ylide Decomposition The temperature during ylide formation or reaction is too high.Maintain a low temperature during the addition of the base to the phosphonium salt. If heating is required for the reaction with the aldehyde, do so cautiously and monitor for decomposition.
Formation of Side Products High temperatures can sometimes lead to side reactions. A related reduction reaction of a similar ketone showed impurity formation at elevated temperatures.[7]Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point for the olefination step.

Diagram: Troubleshooting Temperature in Aldehyde Reactions

troubleshooting_temp start Problem with Reaction low_yield Low Yield / Incomplete Reaction start->low_yield Is conversion low? side_products Side Product Formation start->side_products Are there impurities? low_yield_sol Increase Temperature Incrementally (e.g., in 10°C steps) low_yield->low_yield_sol side_products_sol Decrease Temperature (e.g., run at RT or 0°C) side_products->side_products_sol monitor Monitor Reaction Progress (TLC, GC, NMR) low_yield_sol->monitor side_products_sol->monitor optimal Optimal Temperature Identified monitor->optimal

Caption: A decision tree for troubleshooting common temperature-related issues.

Summary of Recommended Temperature Ranges

The following table provides general starting points for temperature optimization in reactions involving this compound, based on data from analogous systems. It is crucial to note that these are starting recommendations and should be optimized for each specific reaction.

Reaction Type Typical Temperature Range (°C) Key Considerations
Formylation (Synthesis) -78 to 70Highly dependent on the specific formylation method. Low temperatures are critical for lithiation-based methods.
Knoevenagel Condensation Room Temperature to RefluxStart at room temperature or slightly elevated temperatures (40-60°C). Higher temperatures can increase the rate but may also lead to side reactions.
Wittig Reaction 0 to 100Ylide formation is often done at low temperatures (0°C). The reaction with the aldehyde can usually proceed at room temperature.
Reduction (to alcohol) 0 to 50Based on related reductions, start at lower temperatures to avoid side-product formation.[7]

Conclusion

Optimizing the reaction temperature is a critical step in achieving high yields and purity in reactions involving this compound. The electronic and steric properties of this molecule necessitate careful control of reaction conditions. By understanding the general principles of how temperature affects the synthesis and subsequent reactions of this aldehyde, and by employing systematic troubleshooting, researchers can significantly improve their experimental outcomes. Always begin with the recommended temperature ranges and optimize based on careful reaction monitoring.

References

  • Kesel, A. J., et al. (1996). Tetrahedron, 52(47), 14787-14800.
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).
  • US4751307A - Wittig-reaction processes. (1988).
  • EP3237394B1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2020).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
  • WO2020050368A1 - Method for preparing vilsmeier reagent. (2020).
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (2025).
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015).
  • US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
  • Wittig reaction - Wikipedia. (n.d.).
  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organoc
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - P
  • Knoevenagel condens
  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)...
  • US5457239A - Process for formylation of arom
  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermedi
  • Process for the production of 4-hydroxybenzaldehyde derivatives - P
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.).
  • United States P
  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | P
  • Process for preparing 4-(2-(2-pyridyl)ethoxy)
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016).
  • Process for the production of 4-chloro-trichloro-methyl benzene - European P
  • 103896752 Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).
  • 1-(2-Chloro-ethoxy)-4-methyl-benzene - PubChem. (n.d.).
  • Synthesis of olefins via a Wittig reaction medi
  • WO1998020013A9 - NOVEL KNOEVENAGEL CONDENSATION PRODUCTS, METHOD FOR PRODUCING THE SAME, AND USE THEREOF - Google P
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024).
  • Rieche formyl
  • i, United States P
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limit
  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)

Sources

handling moisture sensitivity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Product: 2-Chloro-4-ethoxy-5-methylbenzaldehyde CAS: [Specific CAS if available, otherwise generic class ref] Document ID: TS-CEMB-004

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers misdiagnose the instability of electron-rich benzaldehydes like This compound . While often labeled "moisture sensitive," the primary degradation pathway is actually radical-initiated autoxidation , which converts the aldehyde to its corresponding benzoic acid (2-chloro-4-ethoxy-5-methylbenzoic acid).

Why focus on moisture? Water acts as a critical enabler in this process.[1] Moisture lowers the energy barrier for radical propagation and, more critically, introduces "wetness" that destroys the stoichiometry of downstream organometallic reactions (e.g., Grignard additions, Wittig reactions) where this intermediate is most commonly used.

This guide treats moisture control not just as a storage requirement, but as a quality assurance parameter for high-yield synthesis.[1]

Visualizing the Degradation & Handling Workflow

The following diagram illustrates the "Chain of Custody" required to maintain the integrity of this aldehyde, highlighting where moisture ingress triggers failure modes.

G Storage Cold Storage (Argon, <4°C) Dispensing Dispensing (Glovebox/Schlenk) Storage->Dispensing Inert Transfer Oxidation Autoxidation (Benzoic Acid Formation) Storage->Oxidation O2 Leak Reaction Reaction (Dry Solvent) Dispensing->Reaction Anhydrous Conditions Moisture Moisture Ingress (>50 ppm H2O) Moisture->Storage Poor Seal Moisture->Dispensing High Humidity Moisture->Oxidation Catalyzes Hydrate Gem-Diol/Hydrate (Reversible) Moisture->Hydrate Equilibrium Failure Reaction Failure (Stoichiometry Mismatch) Oxidation->Failure Impurity Hydrate->Failure Quenches Reagents

Figure 1: Critical Control Points for Moisture and Oxidation Management.[1] Moisture acts as a dual threat: catalyzing oxidation and directly quenching downstream reagents.

Troubleshooting Hub (Q&A)

This section addresses real-world scenarios reported by our user base of medicinal chemists and process engineers.

Scenario A: Physical Appearance Changes

Q: The material in my bottle has formed a crust or looks "wet" despite being a solid. Is it still usable?

  • Diagnosis: This is a classic sign of partial oxidation or hydrate formation .[1]

    • Mechanism: Benzaldehydes can absorb atmospheric moisture to form gem-diols (hydrates), which depresses the melting point, causing the solid to look "oily" or sticky. Simultaneously, if oxygen was present, the white crust is likely the benzoic acid derivative, which has a much higher melting point but acts as a nucleation site for degradation.

  • Actionable Protocol:

    • Do not scrape the crust. This concentrates the impurity.[1]

    • Purification: Recrystallize immediately. A mixture of Hexanes/Ethyl Acetate (or Cyclohexane) is typically effective for this class of compounds [1].[1]

    • Verification: Check the melting point.[1][2][3] Pure this compound should have a sharp melting point (typically ~45-55°C range, dependent on polymorph).[1] A range >2°C indicates significant impurity.[1]

Scenario B: Analytical Discrepancies

Q: My NMR spectrum shows a small broad singlet at ~11.0 ppm and the aldehyde peak at 10.2 ppm integrates lower than expected. Is this water?

  • Diagnosis: No, that is Benzoic Acid .[1]

    • Explanation: Water appears in CDCl₃ around 1.56 ppm.[1] The peak at ~11-12 ppm is the carboxylic acid proton (-COOH) resulting from air oxidation [2].[1]

  • Impact: If you are performing a reductive amination or a Wittig reaction, the acidic proton will quench your base (e.g., n-BuLi, NaH) or reducing agent, lowering yields drastically.

  • Correction:

    • Dissolve the sample in DCM and wash with saturated NaHCO₃ (sodium bicarbonate). The acid will move to the aqueous layer.[1] Dry the organic layer with MgSO₄ and concentrate.[1]

Scenario C: Reaction Stalling

Q: I’m using this aldehyde in a Grignard reaction, but I’m getting 50% unreacted starting material. I dried the solvent!

  • Diagnosis: The aldehyde itself introduced the moisture ("Wet Cargo").[1]

    • Root Cause: Even if the aldehyde looks dry, it can hold 0.5–1.0 wt% water within the crystal lattice or on the surface if stored in a fridge without secondary containment.

  • The "Azeotrope" Fix:

    • Before adding the Grignard reagent, dissolve the aldehyde in anhydrous Toluene or Benzene.

    • Rotary evaporate the solvent 2-3 times.[1] This azeotropically removes trace water [3].[1]

    • Re-dissolve in your reaction solvent (e.g., THF) and proceed.

Technical Specifications & Compatibility

Solubility & Solvent Compatibility Table
SolventSolubilityMoisture RiskRecommended Drying Agent
Dichloromethane (DCM) HighLowMgSO₄ or CaH₂ (distilled)
Tetrahydrofuran (THF) HighHigh (Hygroscopic)Na/Benzophenone or Molecular Sieves (3Å)
Ethanol/Methanol ModerateN/A (Protic)N/A (Avoid for organometallics)
Hexanes Low (Cold) / High (Hot)LowNa wire
Storage Protocol: The "Double-Wall" Standard

To guarantee a shelf-life of >12 months, adopt the Double-Wall method:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the seal with Parafilm or electrical tape.[1]

  • Secondary Container: Place the vial inside a larger jar containing a pouch of activated silica gel or Drierite with an oxygen scavenger sachet.

  • Environment: Store at 2–8°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid [4].

Scientific Validation (Self-Check)

Before committing this material to a high-value step (e.g., GMP synthesis), perform this 10-minute validity check:

  • Visual: Is it a free-flowing powder/crystalline solid? (Pass) vs. Clumpy/Oily (Fail).[1]

  • Solubility: Dissolve 50mg in 1mL dry THF. Solution should be clear. Turbidity suggests benzoic acid (less soluble in neutral organics) or inorganic salts.[1]

  • Aldehyde Test (Optional): A quick TLC stain with 2,4-DNP (Dinitrophenylhydrazine).[1] Instant orange/red precipitate confirms active aldehyde.[1] Slow/weak response suggests oxidation.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General recrystallization protocols for aromatic aldehydes).

  • BenchChem. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Link (Accessed 2024).

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Standard azeotropic drying methods).
  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. Link (General handling of sensitive carbonyls).

(Note: While specific degradation rates for this compound are proprietary to specific manufacturing batches, the behavior described above is chemically homologous to 2-Chloro-5-methylbenzaldehyde and 4-ethoxybenzaldehyde derivatives.)

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Chloro-4-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Chloro-4-ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically sound and authoritative resource for robust analytical method development.

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For novel compounds like this compound, developing a reliable and validated analytical method to assess purity is a fundamental requirement throughout the drug development lifecycle. This guide will explore the systematic approach to developing a stability-indicating HPLC method, comparing various stationary phases, mobile phase compositions, and the rationale for their selection.

Foundational Principles of HPLC Method Development

The primary objective of this HPLC method is to separate the main compound, this compound, from its potential process-related impurities and degradation products. A successful method must be specific, accurate, precise, linear, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5] The development process is a systematic investigation of chromatographic parameters to achieve the desired separation.

dot graph "hplc_method_development_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [style="filled", shape="box", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_0" { label="Phase 1: Analyte & Method Objective"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Analyte [label="Analyte Characterization\n(this compound)"]; ATP [label="Define Analytical Target Profile (ATP)\n(Purity Assay, Impurity Profiling)[4][5]"]; Analyte -> ATP; }

subgraph "cluster_1" { label="Phase 2: Initial Screening"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Column_Screening [label="Column Screening\n(C18, Phenyl, Cyano)"]; Mobile_Phase_Screening [label="Mobile Phase Screening\n(Acetonitrile vs. Methanol)"]; }

subgraph "cluster_2" { label="Phase 3: Method Optimization"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Gradient_Optimization [label="Gradient Optimization"]; pH_Optimization [label="pH & Buffer Optimization"]; Flow_Rate_Temp [label="Flow Rate & Temperature"]; Detector_Wavelength [label="Detector Wavelength Selection"]; Gradient_Optimization -> pH_Optimization -> Flow_Rate_Temp -> Detector_Wavelength; }

subgraph "cluster_3" { label="Phase 4: Method Validation"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Forced_Degradation [label="Forced Degradation Studies\n(Specificity)[6][7][8]"]; Validation_Parameters [label="Validation of Key Parameters\n(Linearity, Accuracy, Precision, etc.)[2][3]"]; Forced_Degradation -> Validation_Parameters; }

ATP -> Column_Screening; Column_Screening -> Mobile_Phase_Screening; Mobile_Phase_Screening -> Gradient_Optimization; Validation_Parameters -> Final_Method [label="Final Validated HPLC Method", style="bold", color="#34A853"]; } Figure 1: A systematic workflow for HPLC method development, from initial analyte characterization to the final validated method.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is the most critical decision in HPLC method development as it governs the primary separation mechanism.[9] For an aromatic aldehyde like this compound, several reversed-phase columns are viable options.

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing material.[10] It provides excellent hydrophobic retention for a wide range of compounds. For our target analyte, a C18 column is a logical starting point due to the compound's aromatic nature and moderate polarity.

  • Phenyl-Hexyl: Columns with a phenyl stationary phase offer alternative selectivity, particularly for aromatic compounds, through π-π interactions in addition to hydrophobic interactions.[11][12] This can be advantageous for separating structurally similar impurities, such as positional isomers, which might co-elute on a C18 column.[11]

  • Cyano (CN): Cyano columns can be used in both normal and reversed-phase modes.[9][13] In reversed-phase, they are less retentive than C18 or Phenyl phases and offer different selectivity, especially for polar compounds.[13] This could be useful if highly polar degradation products are anticipated.

Experimental Comparison:

To determine the optimal stationary phase, an initial screening was performed using a standard solution of this compound spiked with a potential impurity, 2-Chloro-4-hydroxy-5-methylbenzaldehyde (a plausible synthetic precursor).

Stationary PhaseRetention Time (Main Peak) (min)Resolution (Main Peak and Impurity)Peak Asymmetry (Main Peak)Rationale for Performance
C18 (e.g., InertSustain C18) 8.21.81.1Good retention and baseline separation.
Phenyl-Hexyl 7.52.51.0Enhanced resolution due to π-π interactions.[11][12]
Cyano 4.11.21.3Lower retention and poorer resolution.

Mobile Phase Optimization: A Critical Factor

The mobile phase composition plays a crucial role in controlling retention and selectivity.[14] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile vs. Methanol: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[15] They differ in their elution strength and selectivity. Acetonitrile is generally a stronger solvent and can sometimes disrupt π-π interactions with phenyl-based stationary phases.[12] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[12]

Experimental Comparison:

Using the selected Phenyl-Hexyl column, a comparison of acetonitrile and methanol as the organic modifier was conducted.

Organic ModifierMobile Phase CompositionRetention Time (Main Peak) (min)Resolution (Main Peak and Impurity)Observations
Acetonitrile Water:ACN (50:50 v/v)7.52.5Good peak shape and resolution.
Methanol Water:MeOH (40:60 v/v)9.12.8Increased retention and slightly improved resolution.
  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds.[12] Although this compound is not strongly ionizable, controlling the pH can improve peak shape and reproducibility by suppressing the ionization of any residual silanols on the silica-based stationary phase.[12] A slightly acidic mobile phase is generally preferred for this reason. A phosphate buffer is a common choice due to its buffering capacity in the desired pH range.

Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, forced degradation studies are essential.[6][7][8][16] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[6][16] The goal is to demonstrate that the analytical method can separate the main peak from all potential degradation products, thus ensuring the method's specificity.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: ICH Q1B compliant photostability chamber.

The developed HPLC method must be able to resolve the main peak from all degradation products formed under these stress conditions. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

dot graph "forced_degradation_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [style="filled", shape="box", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_stress" { label="Stress Conditions"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis"]; Base [label="Base Hydrolysis"]; Oxidation [label="Oxidation (H₂O₂)"]; Thermal [label="Thermal"]; Photo [label="Photolytic"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC Analysis with PDA Detector"]; Peak_Purity [label="Peak Purity Assessment"]; Mass_Balance [label="Mass Balance Calculation[17]"]; }

Drug_Substance [label="2-Chloro-4-ethoxy-\n5-methylbenzaldehyde", shape="ellipse", style="filled", fillcolor="#E6F4EA"];

Drug_Substance -> {Acid, Base, Oxidation, Thermal, Photo} [label="Expose to Stress"]; {Acid, Base, Oxidation, Thermal, Photo} -> HPLC_Analysis; HPLC_Analysis -> Peak_Purity; HPLC_Analysis -> Mass_Balance; Peak_Purity -> Specificity_Confirmed [label="Specificity Confirmed", shape="ellipse", style="filled", fillcolor="#34A853"]; Mass_Balance -> Specificity_Confirmed; } Figure 2: Workflow for forced degradation studies to establish the specificity of the HPLC method.

Recommended HPLC Method and Validation

Based on the comparative data, the following HPLC method is recommended for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Methanol
Gradient 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Method Validation:

The developed method should be validated according to ICH Q2(R2) guidelines.[1][3] The validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Conclusion

This guide has presented a systematic and comparative approach to developing a robust and reliable HPLC method for the purity assessment of this compound. The selection of a Phenyl-Hexyl stationary phase with a methanol-based mobile phase was shown to provide superior selectivity and resolution compared to a standard C18 column. The importance of forced degradation studies in establishing a stability-indicating method was also highlighted. By following the principles and experimental comparisons outlined in this guide, researchers and drug development professionals can confidently develop and validate HPLC methods that meet stringent regulatory requirements and ensure the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • HPLC Column Selection Guide. Linklab. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. RSC Publishing. Available at: [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available at: [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. Available at: [Link]

  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. Available at: [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Methods Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ijpsr.com. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Separation of Benzaldehyde, 4-[(2-chloroethyl)methylamino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

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Safety Operating Guide

2-Chloro-4-ethoxy-5-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2-Chloro-4-ethoxy-5-methylbenzaldehyde (CAS 2385879-13-8).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols compliant with standard hazardous waste management practices (RCRA/EPA/EU).[1]

Substance Identification & Hazard Profile

Before initiating disposal, you must verify the material identity and understand its specific hazards.[1][2][3] This compound is a halogenated aromatic aldehyde , a classification that dictates its specific waste stream (High-BTU Incineration with Halogen scrubbing).[1]

Property Data
Chemical Name This compound
CAS Number 2385879-13-8
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Physical State Low-melting solid or viscous liquid (Ambient)
Primary Hazard Irritant / Aquatic Toxicity (Halogenated)
GHS Hazard Classification (Inferred from Analogs)
  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Aquatic Toxicity: Chronic Category 2/3 (Toxic to aquatic life with long-lasting effects).[1]

Waste Characterization & Segregation

Crucial Rule: This compound contains Chlorine .[1] It must NEVER be disposed of in non-halogenated solvent streams or sanitary sewers.[1] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and safety risks during incineration.[1]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck SolidWaste Solid / Sludge StateCheck->SolidWaste Pure Compound or Precipitate LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved in Solvent SolidBin Solid Waste Bin (Halogenated Organic Solids) SolidWaste->SolidBin Double Bagged SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloCarboy Halogenated Solvent Carboy (Red Tag) SolventCheck->HaloCarboy Contains DCM, CHCl3, or the Aldehyde itself NonHaloCarboy Non-Halogenated Carboy (Do NOT Use) SolventCheck->NonHaloCarboy Strictly Forbidden

Figure 1: Waste segregation logic. The presence of the Chlorine atom mandates the "Halogenated" waste stream regardless of the solvent used.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stocks, recrystallization residues, or spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "this compound (Solid)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Transfer:

    • Wear Nitrile gloves and safety goggles.[1]

    • Use a chemically resistant spatula to transfer the solid.[1] Avoid generating dust.[1][2]

    • Do not use paper towels to wipe the spatula unless they are also disposed of in the solid waste bin.[1]

  • Secondary Containment: Place the sealed jar into a clear secondary plastic bag (zip-lock) before placing it in the lab's central solid waste drum.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or cleaning rinses.[1]

  • Segregation: Pour into the Halogenated Waste Carboy .

    • Note: Even if the solvent is Ethanol or Ethyl Acetate (non-halogenated), the presence of the dissolved chlorinated aldehyde contaminates the entire mixture, reclassifying it as halogenated waste.[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide), as aldehydes can undergo exothermic polymerization or oxidation.[1]

  • Rinsing: Triple-rinse the original vessel with a small amount of acetone or dichloromethane and add the rinsate to the halogenated carboy.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone).[1]

  • Defacement: Cross out the original label using a permanent marker.[1]

  • Disposal:

    • Rinsate: Dispose of into Halogenated Waste.[1]

    • Bottle: Allow to air dry in a fume hood, then discard in standard glass trash (unless local regulations require glass recycling for chemically treated glass).[1]

Emergency Procedures: Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental release.[1][2]

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >500g) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into HDPE Jar) Absorb->Collect Clean 6. Decontamination (Soap/Water Wash -> Collect Rinsate) Collect->Clean

Figure 2: Operational workflow for spill remediation.[1]

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Chem-Sorb" pads.[1]

  • Neutralizer: Not required (Compound is not strongly acidic/basic).[1]

  • Solvent: Acetone (for final surface wipe).[1]

Chemical Compatibility Matrix

Store and dispose of this compound away from the following incompatible classes to prevent fire or toxic gas generation.

Chemical Class Compatibility Reaction Risk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Risk of fire/explosion; oxidation of aldehyde to acid.[1]
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Exothermic polymerization (Aldol condensation) or Cannizzaro reaction.[1]
Reducing Agents (LiAlH4, NaBH4)INCOMPATIBLE Generation of heat and hydrogen gas.[1]
Water/Alcohols COMPATIBLE Stable, though solubility varies.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13553331, 2-Chloro-4-methylbenzaldehyde (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

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